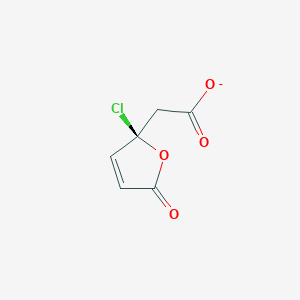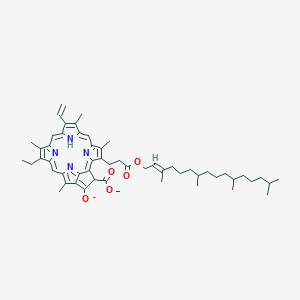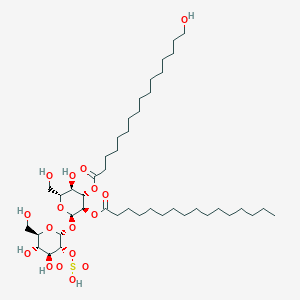
3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with 16-hydroxypalmitic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Aplicaciones Científicas De Investigación
1. Structure and Function in Mycobacterium tuberculosis
Research has shown that this compound is a key component in the cell wall of Mycobacterium tuberculosis, where it plays a critical role in the organism's survival and pathogenicity. For example, Goren, Brokl, and Das (1976) detailed the structural features of multiacylated trehalose 2-sulfates elaborated by Mycobacterium tuberculosis H37Rv, identifying the principal sufatide SL-I as a 2,3,6,6'-tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate (Goren, Brokl, & Das, 1976).
2. Mass Spectrometry Characterization
F. Hsu (2016) described the use of charge-switch derivatization and CID tandem mass spectrometry to characterize hydroxyphthioceranoic and phthioceranoic acids, major components of the sulfolipids in Mycobacterium tuberculosis. This study provides a deeper understanding of the molecular structure of such compounds (Hsu, 2016).
3. Trehalose-based Polymers
Research by Teramoto, Sachinvala, and Shibata (2008) highlights the use of trehalose-based polymers for creating environmentally friendly, biocompatible, and bioactive materials. This research underscores the versatility and potential applications of trehalose and its derivatives in various fields (Teramoto, Sachinvala, & Shibata, 2008).
4. Synthesis and Characterization
Research focused on the synthesis and characterization of various trehalose derivatives provides insights into their chemical properties and potential applications. For example, Datta, Takayama, Nashed, and Anderson (1991) reported on the synthesis of trehalose derivatives, contributing to our understanding of their chemical properties and potential applications in research and industry (Datta, Takayama, Nashed, & Anderson, 1991).
Propiedades
Nombre del producto |
3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Fórmula molecular |
C44H82O17S |
Peso molecular |
915.2 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C44H82O17S/c1-2-3-4-5-6-7-8-10-13-17-20-23-26-29-36(49)59-42-40(58-35(48)28-25-22-19-16-14-11-9-12-15-18-21-24-27-30-45)38(51)34(32-47)57-44(42)60-43-41(61-62(53,54)55)39(52)37(50)33(31-46)56-43/h33-34,37-47,50-52H,2-32H2,1H3,(H,53,54,55)/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |
Clave InChI |
DZDHEYUJAMAJHI-MWHATQTKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCCO |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



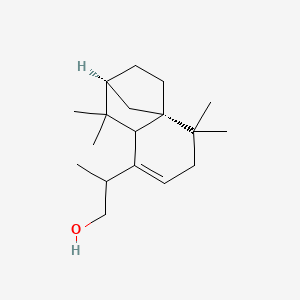
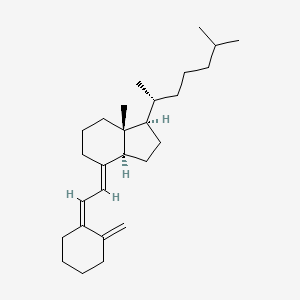
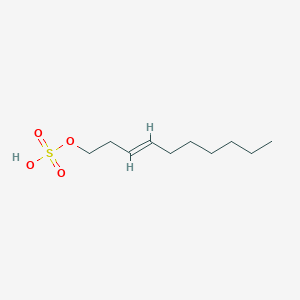
![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
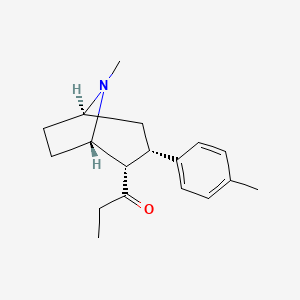
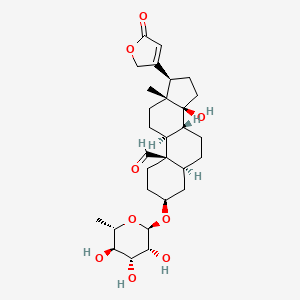
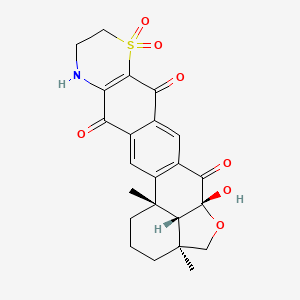
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
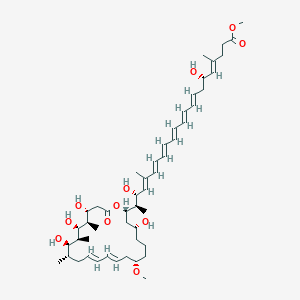
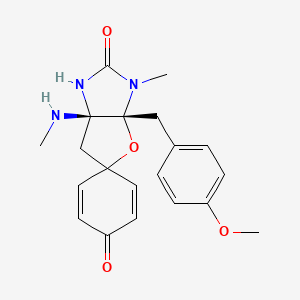
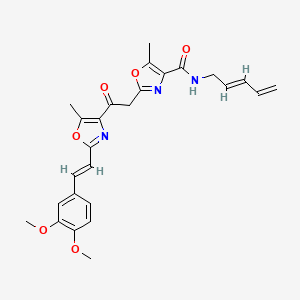
![TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264142.png)
